N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-1,2,3,4-tetrahydroacridine.
Alkylation: The 6-chloro-1,2,3,4-tetrahydroacridine is then alkylated with nonane-1,9-diamine under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The chlorine atom in the acridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of acridine oxides.
Reduction: Formation of tetrahydroacridine derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to DNA: Intercalating into DNA and disrupting its function.
Inhibiting Enzymes: Inhibiting specific enzymes involved in cellular processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine: A similar compound with a shorter alkyl chain.
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine: Another similar compound with an even shorter alkyl chain.
Uniqueness
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine is unique due to its longer alkyl chain, which may influence its biological activity and chemical properties. The length of the alkyl chain can affect the compound’s solubility, membrane permeability, and overall efficacy in various applications.
Properties
CAS No. |
827601-90-1 |
---|---|
Molecular Formula |
C22H32ClN3 |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine |
InChI |
InChI=1S/C22H32ClN3/c23-17-12-13-19-21(16-17)26-20-11-7-6-10-18(20)22(19)25-15-9-5-3-1-2-4-8-14-24/h12-13,16H,1-11,14-15,24H2,(H,25,26) |
InChI Key |
LKSHTRXNBWUALR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.